![molecular formula C33H56O7 B13442816 methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester (Mixture of Diastereomers) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, tetrahydropyranyl protecting groups, and a prostaglandin-like backbone. The presence of deuterium ([d3]) adds to its uniqueness, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves multiple steps, including the protection of hydroxyl groups, formation of the prostaglandin-like backbone, and incorporation of deuterium. The tetrahydropyranyl groups are typically introduced using dihydropyran in the presence of an acid catalyst. The prostaglandin-like backbone is constructed through a series of aldol condensations and Michael additions, followed by selective reduction and oxidation steps. Deuterium incorporation is achieved using deuterated reagents in the final stages of the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance reaction rates and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the prostaglandin-like backbone can be reduced to alcohols using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tetrahydropyranyl protecting groups can be removed under acidic conditions to reveal the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions (e.g., HCl in methanol)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Free hydroxyl groups
Aplicaciones Científicas De Investigación
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving prostaglandins.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s prostaglandin-like structure allows it to bind to prostaglandin receptors, modulating various physiological processes such as inflammation, pain, and vascular tone. The presence of deuterium may enhance its stability and alter its metabolic profile, potentially leading to improved therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
Prostaglandin F2alpha (PGF2alpha): Another prostaglandin with distinct physiological effects.
Deuterated Drugs: Compounds with deuterium incorporation, such as deuterated benzene, which exhibit altered metabolic profiles.
Uniqueness
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester stands out due to its combination of a prostaglandin-like structure, multiple hydroxyl groups, and deuterium incorporation. This unique combination of features makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C33H56O7 |
|---|---|
Peso molecular |
567.8 g/mol |
Nombre IUPAC |
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C33H56O7/c1-4-5-14-25(2)23-26(39-32-17-10-12-21-37-32)19-20-28-27(15-8-6-7-9-16-31(35)36-3)29(34)24-30(28)40-33-18-11-13-22-38-33/h9,16,19-20,25-30,32-34H,4-8,10-15,17-18,21-24H2,1-3H3/b16-9+,20-19+/t25-,26+,27+,28+,29-,30+,32?,33?/m0/s1/i2D3 |
Clave InChI |
WAMDQYFIUPNFII-JQDIGMOESA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCC/C=C/C(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
SMILES canónico |
CCCCC(C)CC(C=CC1C(CC(C1CCCCC=CC(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


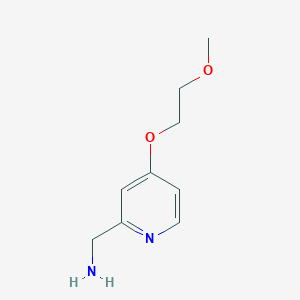


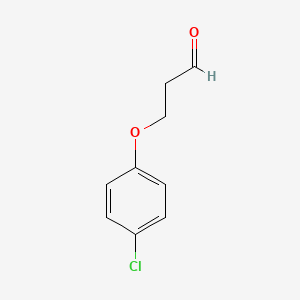
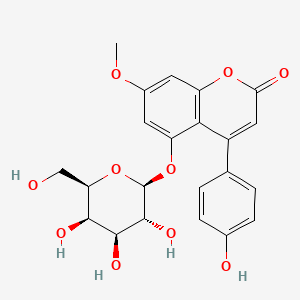
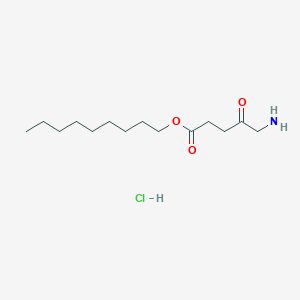
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
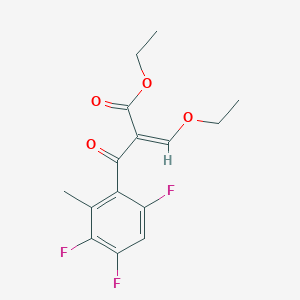
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
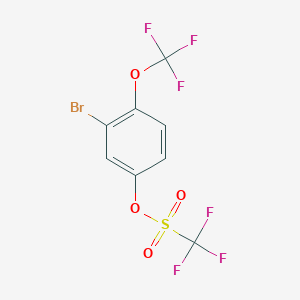
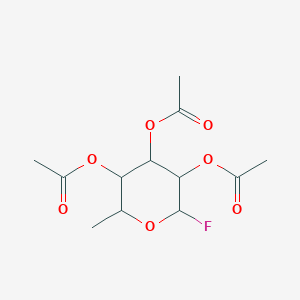
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
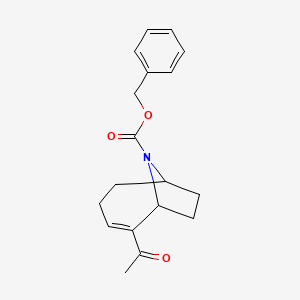
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
